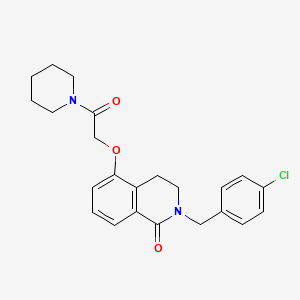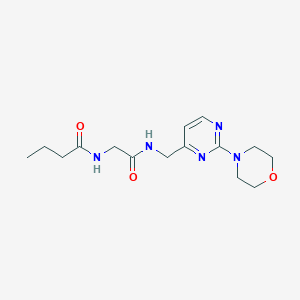![molecular formula C13H18ClNO3 B2654283 2-[(3-Chloroadamantan-1-yl)formamido]acetic acid CAS No. 750608-09-4](/img/structure/B2654283.png)
2-[(3-Chloroadamantan-1-yl)formamido]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(3-Chloroadamantan-1-yl)formamido]acetic acid” is a chemical compound with the CAS Number: 750608-09-4 . It has a molecular weight of 271.74 . The IUPAC name of this compound is {[(3-chloro-1-adamantyl)carbonyl]amino}acetic acid .
Synthesis Analysis
The synthesis of “this compound” can be achieved from (3-nitroxyadamantan-1-yl)acetic acid in 40% yield , from 2-(3-acetamidoadamantan-1-yl)acetic acid in 22–76% yield , or directly from 2-(adamantan-1-yl)acetic acid in 74% yield .Molecular Structure Analysis
The InChI code of this compound is 1S/C13H18ClNO3/c14-13-4-8-1-9(5-13)3-12(2-8,7-13)11(18)15-6-10(16)17/h8-9H,1-7H2,(H,15,18)(H,16,17) . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 271.74 . The compound is stored in a cool, dry place . More specific properties such as boiling point, melting point, and solubility are not provided in the search results.Applications De Recherche Scientifique
Organic Synthesis and Chemical Reactions
A pivotal application of 2-[(3-Chloroadamantan-1-yl)formamido]acetic acid is in the field of organic synthesis, where it serves as a bifunctional formyl-acid. Ghandi, Zarezadeh, and Taheri (2012) utilized this compound in a one-pot, three-component Ugi reaction with primary amines and alkyl isocyanides to yield novel substituted indoloketopiperazine derivatives in moderate to high yields (Ghandi, Zarezadeh, & Taheri, 2012). This reaction highlights the compound's utility in generating structurally complex and potentially bioactive molecules.
Catalysis and Material Science
In the realm of catalysis and material science, Lin and Swager (2018) explored the use of carbon nanotube formic acid sensors, employing nickel bis(ortho-diiminosemiquinonate) as a selector. Their research demonstrated the potential of formic acid in enhancing sensor technologies, indicating the broader applicability of carboxylic acid derivatives in developing sensitive and selective detection systems (Lin & Swager, 2018).
Environmental Chemistry
The conversion of biomass into valuable chemicals is another significant application. Niu et al. (2015) investigated the production of formic acid from wheat straw, an abundant lignocellulosic biomass, demonstrating the conversion's high efficiency. This work exemplifies how derivatives of this compound can contribute to sustainable chemistry and energy production (Niu et al., 2015).
Pharmaceutical Intermediates
In pharmaceutical research, the synthesis of N-formylation of amines using various ion-exchanged forms of Zeolite-A as catalysts was explored by Bhat et al. (2017). Their findings emphasize the importance of formamides, derived from formic acid and its analogs, as intermediates in the synthesis of pharmaceutically important compounds, showcasing the versatility of this compound in medicinal chemistry (Bhat et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
2-[(3-chloroadamantane-1-carbonyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3/c14-13-4-8-1-9(5-13)3-12(2-8,7-13)11(18)15-6-10(16)17/h8-9H,1-7H2,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXLSHZGKANVPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Cl)C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24837356 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Formyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B2654200.png)
![2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2654201.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2654202.png)
![2-((4-bromobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2654205.png)


![Ethyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2654209.png)
![2-Ethyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2654210.png)
![(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[3-(prop-2-enoxycarbonylamino)phenyl]propanoic acid](/img/structure/B2654211.png)



![Ethyl 5-[(4-tert-butylbenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2654222.png)
